molecular formula C6H6FN B1330668 3-Fluoro-4-methylpyridine CAS No. 399-88-2

3-Fluoro-4-methylpyridine

Cat. No. B1330668
CAS RN: 399-88-2
M. Wt: 111.12 g/mol
InChI Key: WZMOEPZZTTWDIA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylpyridine is a fluorinated pyridine derivative, which is a class of compounds that are of significant interest in the field of medicinal chemistry due to their potential pharmacological properties. While the provided papers do not directly discuss 3-fluoro-4-methylpyridine, they do provide insights into the synthesis, structure, and reactivity of related fluoropyridines, which can be extrapolated to understand the characteristics of 3-fluoro-4-methylpyridine.

Synthesis Analysis

The synthesis of fluoropyridines can be achieved through various methods. For instance, the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) allows for the efficient synthesis of fluoropyridines, including 3-fluoropyridines, under mild conditions . Additionally, the synthesis of 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines . Another approach for synthesizing 4-fluoropyridines involves Ireland-Claisen and aza-Cope rearrangements as key steps . These methods highlight the versatility and creativity in the synthesis of fluorinated pyridine derivatives.

Molecular Structure Analysis

The molecular structure of fluoropyridines can be influenced by the presence of fluorine, which is a highly electronegative atom. This can affect the electronic distribution within the molecule, potentially leading to unique photophysical properties. For example, a terpyridine-diphenylacetylene hybrid fluorophore exhibits bright blue emission in the solid state and in organic media, which is attributed to intramolecular charge transfer . This suggests that the incorporation of fluorine into pyridine rings can significantly alter their electronic properties.

Chemical Reactions Analysis

Fluoropyridines can undergo various chemical reactions, which are essential for further functionalization. The regioselective amidomethylation of 4-chloro-3-fluoropyridine, for instance, can be achieved through kinetic deprotonation or Minisci-type reactions, allowing for the synthesis of a series of 2-amidomethylated pyridines . Moreover, the halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be used to generate a variety of pentasubstituted pyridines with desired functionalities . These reactions demonstrate the reactivity of fluoropyridines and their potential as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyridines are influenced by the presence of the fluorine atom. The high electronegativity of fluorine can enhance the acidity of adjacent hydrogen atoms, affect the boiling and melting points, and alter the lipophilicity of the molecule, which is important for drug design. The chemical reactivity of fluoropyridines, such as their ability to participate in cycloaddition reactions to form highly functionalized pyridines , is also a critical aspect of their chemical properties. Furthermore, the direct radiofluorination of pyridine N-oxides to produce meta fluorinated pyridines, as described in one study , highlights the potential of fluoropyridines in the development of radiopharmaceuticals.

Scientific Research Applications

Functionalization in Drug Synthesis

3-Fluoro-4-methylpyridine plays a crucial role in the functionalization process for drug synthesis. For instance, it has been used in the synthesis of cognition-enhancing drugs. An example is its use in preparing 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), which enhances acetylcholine release, indicating its potential in treating cognitive disorders (Pesti et al., 2000).

Synthesis of Complex Compounds

The compound is also vital in synthesizing more complex chemical structures. An example includes the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of chemical reactions (Shi Qunfeng et al., 2012).

Electrophoretic Separation

In analytical chemistry, derivatives of 3-Fluoro-4-methylpyridine are used to study electrophoretic separation processes. This involves investigating relationships between pH and separation in free solution capillary electrophoresis, enhancing the understanding of separation mechanisms (S. Wren, 1991).

PET Imaging in Medical Research

A significant application is found in medical imaging, particularly in PET (Positron Emission Tomography) for demyelinating diseases. 3-[18F]fluoro-4-aminopyridine,a radiofluorinated analog of this compound, is under investigation as a PET tracer. This tracer's development has implications for imaging and diagnosing multiple sclerosis (Brugarolas et al., 2017).

Fluorinations with Metal Fluorides

The compound is also used in fluorinations with complex metal fluorides. An example of this is the production of a range of polyfluoro-4-picolines with −CF3, −CHF2, or −CH2F groups in the 4-position, using caesium tetrafluorocobaltate. This process demonstrates its importance in developing fluorinated organic compounds, which have numerous applications in pharmaceuticals and materials science (Plevey et al., 1982).

Synthesis and Characterization for OLED Applications

In the field of materials science, particularly in the development of OLEDs (Organic Light Emitting Diodes), derivatives of 3-Fluoro-4-methylpyridine are synthesized and characterized for their photophysical properties. These compounds, such as various substituted terpyridines, are investigated for their potential as blue fluorescent emitters in OLED applications, demonstrating the versatility of 3-Fluoro-4-methylpyridine derivatives in advanced material applications (Raja Lakshmanan et al., 2015).

Safety And Hazards

3-Fluoro-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOEPZZTTWDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323076
Record name 3-Fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylpyridine

CAS RN

399-88-2
Record name 3-Fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CS Burgey, KA Robinson, TA Lyle… - Journal of medicinal …, 2003 - ACS Publications
… mg (0.28 mmol) of 2-aminomethyl-3-fluoro-4-methylpyridine dihydrochloride salt in 4 mL of DMF … mmol) of 2-aminomethyl-3-fluoro-4-methylpyridine dihydrochloride in 2 mL of DMF were …
Number of citations: 125 pubs.acs.org
R Gomez, S Jolly, T Williams, T Tucker… - Bioorganic & medicinal …, 2011 - Elsevier
… The corresponding 4-methyl analog 6 was made in a similar manner starting with the commercially available 2-bromo-3-fluoro-4-methylpyridine. …
Number of citations: 32 www.sciencedirect.com
N Papaioannou, MJ Fray, A Rennhack… - The Journal of …, 2020 - ACS Publications
… Reaction of N-hydroxyphthalimide ester 28 with 3-fluoro-4-methylpyridine according to method B gave a mixture of 39 and 10 (97:3, 75% yield by quantitative 19 F NMR), as a pale-…
Number of citations: 6 pubs.acs.org
N Reimets, K Ausmees, S Vija, A Trummal… - Analyst, 2023 - pubs.rsc.org
… S1†) on a mixture of amino acids (Ala, Leu, Phe) under basic conditions revealed 3-fluoro-4-methylpyridine (3F4MePy) as optimal, since it forms the desired amino acid catalyst …
Number of citations: 3 pubs.rsc.org
R Fondekar - 2019 - search.proquest.com
Malaria is an infectious parasitic disease affecting vertebrates such as birds and animals including humans. It is caused by unicellular eukaryotes belonging to the genus Plasmodium …
Number of citations: 3 search.proquest.com
J Zhu, R Zhang, G Dong - Nature Chemistry, 2021 - nature.com
… Finally, 3-fluoro-4-methylpyridine (DG 3 ) was found to be most efficient and the yield of the metathesis product (3aa) reached 63%, which is close to the theoretical statistical yield (67.7…
Number of citations: 14 www.nature.com
IM Young - 1966 - search.proquest.com
An improved route to pentachloropyridine and 2, 3, 5, 6-tetra-chloro-4-cyanopyridine has been found. The reaction of 2-cyano-pyridine with phosphorus pentachloride was investigated …
Number of citations: 2 search.proquest.com
TD Casselman - 2023 - search.proquest.com
The two pillars of synthetic organic chemistry, reaction methodology development and total synthesis of complex natural products, has remained the focus of chemical research for …
Number of citations: 0 search.proquest.com

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